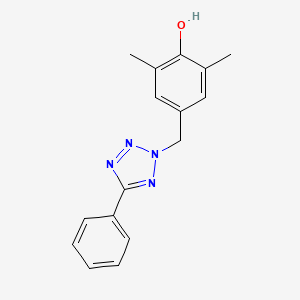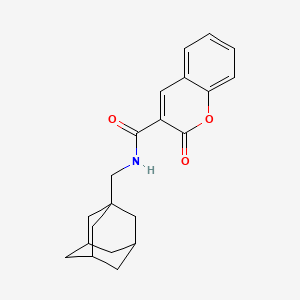![molecular formula C23H24N2O4 B11503030 N-cyclohexyl-1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11503030.png)
N-cyclohexyl-1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that combines cyclohexyl, hydroxyethyl, and anthracene carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps. One common method includes the reaction of anthracene-9,10-dione with cyclohexylamine and 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The anthracene dione moiety can be reduced to form a dihydroanthracene derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of various substituted amides and esters.
Scientific Research Applications
N-cyclohexyl-1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-(2-hydroxyethylamino)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c26-13-12-24-20-18(23(29)25-14-6-2-1-3-7-14)11-10-17-19(20)22(28)16-9-5-4-8-15(16)21(17)27/h4-5,8-11,14,24,26H,1-3,6-7,12-13H2,(H,25,29) |
InChI Key |
JOPKZAMUZLUWJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4,5-Dimethoxy-2-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11502954.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11502967.png)
![4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B11502976.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11502977.png)

![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11502990.png)
![4-(4-chlorophenyl)-1-{[(4-fluorophenyl)amino]methyl}-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11502996.png)
![5-[4-(Acetylamino)phenyl]-3-(2-hydroxy-3-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11503003.png)
![Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B11503011.png)

![N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide](/img/structure/B11503033.png)
![3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11503039.png)
![5-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11503041.png)
![Ethanone, 2-(5,7-bisethylamino-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-ylsulfanyl)-1-(4-methoxyphenyl)-](/img/structure/B11503058.png)
